molecular formula C17H18N2O2S B495080 2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE

2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE

Cat. No.: B495080
M. Wt: 314.4g/mol
InChI Key: KAXKPYUNIVGKIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE is a chemical compound that has garnered attention in the scientific community due to its unique structure and potential applications in various fields. This compound is a derivative of benzoimidazole, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE typically involves a multi-step process. The initial step involves the reaction of 2-aminobenzoic acid with thionyl chloride to form 2-chlorobenzoic acid. This intermediate is then reacted with 4-ethoxyphenol and sodium hydride to produce 2-(4-ethoxyphenoxy)benzoic acid. The final step involves the reaction of this intermediate with thioacetic acid to yield the target compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted benzoimidazole derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Preliminary studies suggest its potential use in treating diseases such as cancer and Alzheimer’s disease due to its enzyme inhibitory properties.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The exact mechanism of action of 2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE is not fully understood. it is believed to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. Additionally, it has been shown to inhibit acetylcholinesterase, which may contribute to its potential use in treating Alzheimer’s disease.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Ethoxy-phenoxy)-ethylsulfanyl]-benzooxazole
  • 2-[2-(4-Ethoxy-phenoxy)-ethylsulfanyl]-benzothiazole

Uniqueness

2-{[2-(4-ETHOXYPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE stands out due to its unique benzoimidazole core, which imparts distinct biological activities compared to its benzooxazole and benzothiazole analogs. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.

Properties

Molecular Formula

C17H18N2O2S

Molecular Weight

314.4g/mol

IUPAC Name

2-[2-(4-ethoxyphenoxy)ethylsulfanyl]-1H-benzimidazole

InChI

InChI=1S/C17H18N2O2S/c1-2-20-13-7-9-14(10-8-13)21-11-12-22-17-18-15-5-3-4-6-16(15)19-17/h3-10H,2,11-12H2,1H3,(H,18,19)

InChI Key

KAXKPYUNIVGKIF-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2

Canonical SMILES

CCOC1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3N2

Origin of Product

United States

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